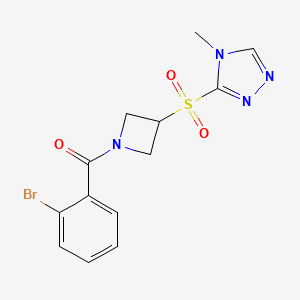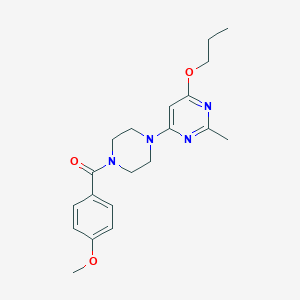![molecular formula C10H12BrNO4S B3017990 2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid CAS No. 701259-91-8](/img/structure/B3017990.png)
2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with commercially available precursors. For instance, the synthesis of 2-amino-3-cyano-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromenes is facilitated by a solid acid catalyst under ambient and solvent-free conditions, which suggests a potential route for synthesizing similar benzoic acid derivatives . Additionally, the synthesis of a cadmium (II) complex derived from an azo ligand, which includes a bromo thiazolyl group, involves diazotization and mixation with an alkaline alcohol solution, indicating the importance of halogen and azo groups in the synthesis of complex molecules .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques. For example, the cadmium (II) complex derived from an azo ligand is supported by 1H-NMR, mass spectral, FT-IR spectra, UV-Vis, elemental analysis, and other techniques, which could also be applied to determine the structure of "2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid" . The octahedral geometry of the Cd(II) complex suggests that the ligand has a significant impact on the overall molecular geometry .
Chemical Reactions Analysis
The electrochemical behavior of azo benzoic acids is influenced by the position of substituents and the pH of the solution, which could be relevant for understanding the reactivity of "this compound" . The reduction of these compounds follows a DISP2 mechanism, leading to the formation of amino salicylic acid and sulfanilic acid, which could hint at possible reactions involving the sulfamoyl group in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through various techniques. For instance, the electrical conductivity, magnetic susceptibility, TGA, XRD data, and SEM spectra are used to characterize the azo ligand and its metal complex . These techniques could similarly be used to analyze the physical and chemical properties of "this compound". The solid acid catalyst used for the synthesis of benzo[g]chromenes and naphthalene-1,4-dione derivatives also highlights the importance of catalyst choice in influencing the properties of the final product .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
2-bromo-5-(propan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-6(2)12-17(15,16)7-3-4-9(11)8(5-7)10(13)14/h3-6,12H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYHRQMOHPQWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B3017911.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017914.png)

![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B3017916.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3017919.png)
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017921.png)

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3017923.png)
![4-[4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B3017924.png)

